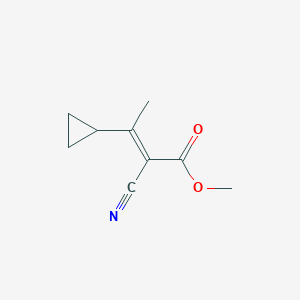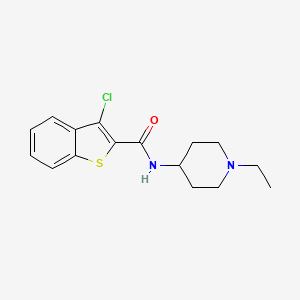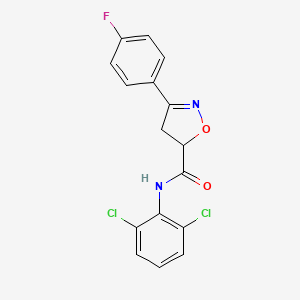![molecular formula C20H19ClN4O3S B4627137 1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4627137.png)
1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine
Descripción general
Descripción
The compound belongs to a class of molecules that exhibit potential for a variety of biological and chemical applications due to their complex structure incorporating elements like pyrazole, thiophene, and piperazine. These components are known for their presence in molecules with significant pharmacological activities.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step reactions, starting from basic building blocks like chloro-substituted pyrazoles, thiophene derivatives, and piperazine. A key step in synthesizing such compounds is the formation of the core structure through nucleophilic substitution reactions, followed by coupling reactions to introduce various substituents (Mokrosz et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features a piperazine ring as a central scaffold, linking various pharmacophoric elements. X-ray crystallography and computational modeling studies, such as density functional theory (DFT) calculations, are pivotal in understanding the conformational preferences and electronic structure of these molecules (Kumara et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds with a structure involving piperazine and pyrazole cores have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) explored the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, indicating the potential of such structures in combating microbial infections. The study presents a methodological approach to the design of compounds that could possess good to moderate activities against various test microorganisms (Bektaş et al., 2010).
Receptor Binding Assays
Research has also delved into the receptor binding affinities of compounds with similar structures, demonstrating their potential as ligands for specific receptors. This is critical in the development of new drugs with targeted actions. For example, compounds synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde showed affinity for dopamine receptors, indicating their potential as dopamine receptor ligands (Li Guca, 2014).
Anticonvulsant and Analgesic Agents
Further, the chemical space surrounding piperazine and pyrazole has been explored for the synthesis of compounds with potential anticonvulsant and analgesic properties. Aytemi̇r et al. (2010) synthesized new kojic acid derivatives, demonstrating the broad application of this chemical framework in developing treatments for conditions such as epilepsy and pain (Aytemi̇r et al., 2010).
Novel Therapeutics Development
The exploration of these compounds extends to their potential as novel therapeutics, such as in the treatment of obesity through the investigation of selective 5-HT2C receptor agonists. This illustrates the compound's role in the ongoing search for new and effective treatments for complex diseases (Kalgutkar et al., 2007).
Propiedades
IUPAC Name |
[3-[(4-chloropyrazol-1-yl)methoxy]phenyl]-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-16-12-22-25(13-16)14-28-17-4-1-3-15(11-17)19(26)23-6-8-24(9-7-23)20(27)18-5-2-10-29-18/h1-5,10-13H,6-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVYTHOAZHORMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)OCN3C=C(C=N3)Cl)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(4-Chloropyrazol-1-yl)methoxy]phenyl]-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)


![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4627079.png)
![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)

![ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)
![ethyl 4-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4627126.png)

![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)
![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)